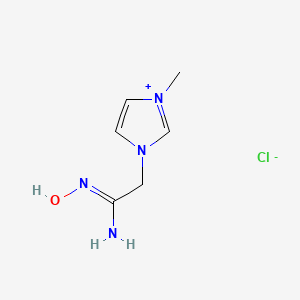![molecular formula C16H24N2O2 B5726073 3-METHYL-N-[2-(3-METHYLBUTANAMIDO)PHENYL]BUTANAMIDE](/img/structure/B5726073.png)
3-METHYL-N-[2-(3-METHYLBUTANAMIDO)PHENYL]BUTANAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-METHYL-N-[2-(3-METHYLBUTANAMIDO)PHENYL]BUTANAMIDE is a complex organic compound with a molecular formula of C15H23NO2. This compound is characterized by its amide functional groups and a phenyl ring, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-[2-(3-METHYLBUTANAMIDO)PHENYL]BUTANAMIDE typically involves the reaction of 3-methylbutanamide with a phenyl derivative under specific conditions. The process often requires the use of catalysts and solvents to facilitate the reaction and achieve high yields. Common reagents include acyl chlorides and amines, which react to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistency in product quality and allow for the efficient production of large quantities. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-METHYL-N-[2-(3-METHYLBUTANAMIDO)PHENYL]BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Catalysts like palladium on carbon, and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-METHYL-N-[2-(3-METHYLBUTANAMIDO)PHENYL]BUTANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-METHYL-N-[2-(3-METHYLBUTANAMIDO)PHENYL]BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylbutanamide: A simpler amide with similar structural features.
N-Butyl-3-methylbutanamide: Another amide with a different alkyl group.
3-Methyl-N-(2-naphthyl)butanamide: A compound with a naphthyl group instead of a phenyl group.
Uniqueness
3-METHYL-N-[2-(3-METHYLBUTANAMIDO)PHENYL]BUTANAMIDE is unique due to its specific combination of functional groups and structural features
Propiedades
IUPAC Name |
3-methyl-N-[2-(3-methylbutanoylamino)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-11(2)9-15(19)17-13-7-5-6-8-14(13)18-16(20)10-12(3)4/h5-8,11-12H,9-10H2,1-4H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXORVSZDBRZGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=CC=C1NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(tert-butylsulfamoyl)phenyl]-2-methoxyacetamide](/img/structure/B5725991.png)
![2-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B5725992.png)
![4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]aniline](/img/structure/B5726000.png)
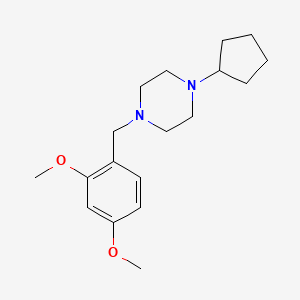
![2,2'-[(4-bromobenzyl)imino]diethanol](/img/structure/B5726025.png)

![4-[(3-bromobenzyl)oxy]-N'-(3-methoxybenzylidene)benzohydrazide](/img/structure/B5726038.png)
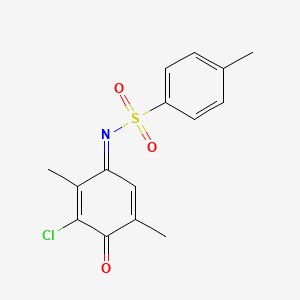
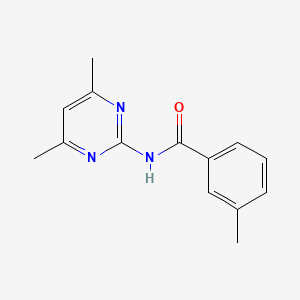
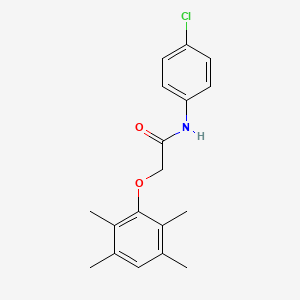

![3-[2-(4-[1,2,4]triazolo[4,3-a]pyrimidin-5-ylpiperazin-1-yl)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5726081.png)
![N-(3,4-dimethoxyphenyl)-1-[(3-isobutoxy-4-methoxybenzylidene)amino]prolinamide](/img/structure/B5726083.png)
